

Physical and chemical properties of Bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bicyclo[3.1.1]heptane**

Cat. No.: **B14753195**

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of
Bicyclo[3.1.1]heptane

Executive Summary

Bicyclo[3.1.1]heptane (BCHep), a saturated bridged bicyclic hydrocarbon, has recently emerged as a scaffold of significant interest for researchers, scientists, and drug development professionals. Its rigid, three-dimensional structure serves as a geometrically precise bioisostere for meta-substituted arenes, a long-standing challenge in medicinal chemistry. The strategic replacement of flat aromatic rings with sp^3 -rich scaffolds like BCHep can lead to substantial improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced metabolic stability, solubility, and membrane permeability.^{[1][2]} ^[3] This guide provides a comprehensive overview of the core physical and chemical properties of **Bicyclo[3.1.1]heptane**, its synthesis and functionalization, and its application as a transformative tool in modern drug discovery.

Introduction: A Three-Dimensional Solution in Medicinal Chemistry

The drive to "escape from flatland" is a prevailing theme in contemporary drug discovery, aiming to replace planar, two-dimensional aromatic moieties with three-dimensional, saturated scaffolds.^[4] This strategy often imparts superior drug-like properties. While bicyclo[1.1.1]pentane (BCP) has been successfully established as a bioisostere for para-

substituted benzene rings, a geometrically accurate mimic for meta-substituted systems remained elusive.[4][5]

Bicyclo[3.1.1]heptane has emerged as a powerful solution. The angle between the substituents at its bridgehead positions (C1 and C5) precisely mimics the 120° vector of a meta-substituted benzene ring, making it an ideal replacement.[2] This guide delves into the essential properties and synthetic methodologies that enable the integration of this valuable scaffold into advanced molecular design.

Core Structure and Physical Properties

The parent **Bicyclo[3.1.1]heptane** is a C₇H₁₂ hydrocarbon featuring a cyclobutane ring bridged by a three-carbon chain. This strained arrangement dictates its unique chemical reactivity and three-dimensional conformation.

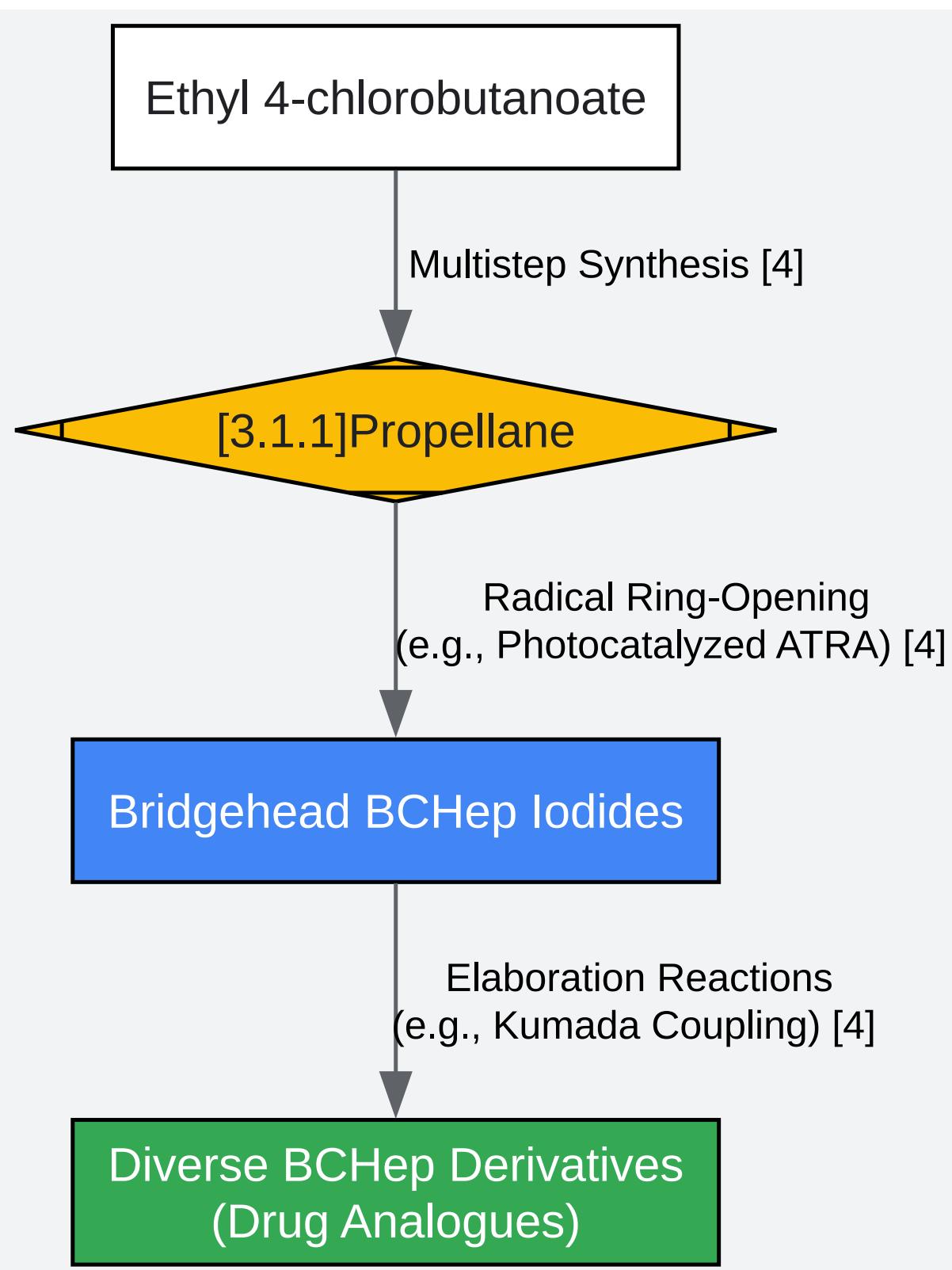
Caption: Structure of the **Bicyclo[3.1.1]heptane** core.

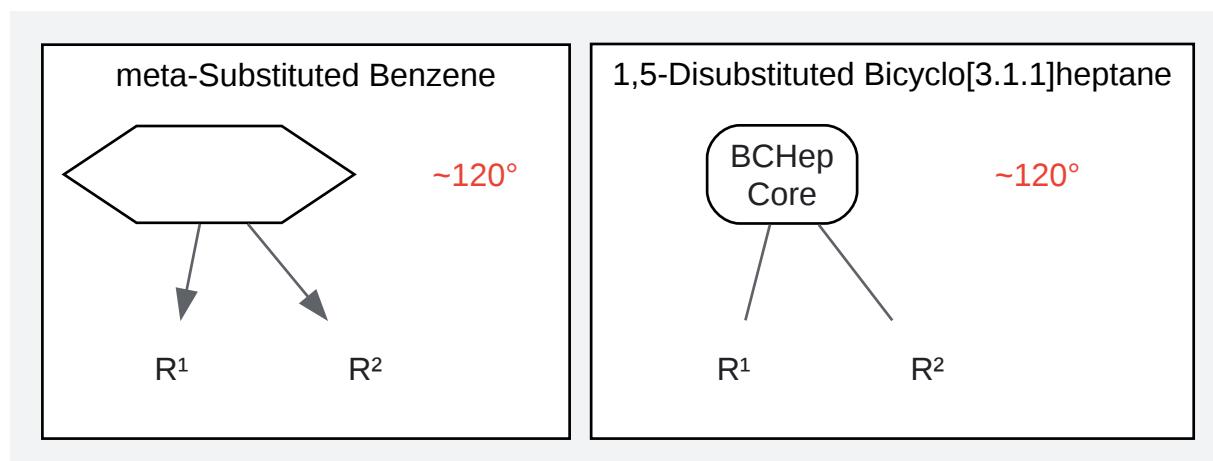
The fundamental physical characteristics of the unsubstituted **Bicyclo[3.1.1]heptane** are summarized below. It is critical to distinguish these from its many substituted derivatives, such as pinane (2,6,6-trimethyl**bicyclo[3.1.1]heptane**), which possess different properties.

Property	Value	Units	Reference(s)
Molecular Formula	C ₇ H ₁₂	-	[6][7]
Molecular Weight	96.17	g/mol	[6][7]
CAS Number	286-34-0	-	[6][7]
Boiling Point	112.6	°C (at 760 mmHg)	[6]
Density	0.914	g/cm ³	[6]
Vapor Pressure	25.4	mmHg (at 25°C)	[6]
LogP (Octanol/Water)	2.19650	-	[6]

Spectroscopic data, including IR and Mass Spectrometry, for various **Bicyclo[3.1.1]heptane** derivatives are available through resources like the NIST Chemistry WebBook.[8][9]

Chemical Synthesis and Reactivity


The utility of the **Bicyclo[3.1.1]heptane** scaffold in drug development is underpinned by modern, scalable synthetic routes that allow for diverse functionalization.


Key Synthetic Pathways

The most prominent and versatile method for accessing functionalized **Bicyclo[3.1.1]heptanes** involves the ring-opening of [3.1.1]propellane.[\[2\]](#)[\[10\]](#)[\[11\]](#) This highly strained intermediate serves as a linchpin, reacting readily with a variety of radical species. A scalable, five-step synthesis of [3.1.1]propellane from commercially available ethyl 4-chlorobutanoate has been developed, making the BCHeP core widely accessible.[\[10\]](#)

Other notable synthetic strategies include:

- (3+3) Cycloadditions: Reactions involving bicyclobutanes provide an atom-economical route to the BCHeP skeleton.[\[12\]](#)
- Photochemical [3 σ +2 σ] Cycloaddition: This method allows for the construction of specialized amino**bicyclo[3.1.1]heptanes** from cyclopropylamines and bicyclo[1.1.0]butanes.[\[13\]](#)
- Lewis Acid Catalysis: Sc(OTf)₃-catalyzed reactions between bicyclobutanes and diaziridines can produce multifunctionalized azabicyclo[3.1.1]heptane derivatives.[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
- 6. lookchem.com [lookchem.com]
- 7. Bicyclo(3.1.1)heptane | C7H12 | CID 638057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)- [webbook.nist.gov]
- 9. Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)- [webbook.nist.gov]
- 10. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C-C/C-N Bond Cross-Exchange Reaction between Bicyclobutanes and Diaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Bicyclo[3.1.1]heptane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14753195#physical-and-chemical-properties-of-bicyclo-3-1-1-heptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com